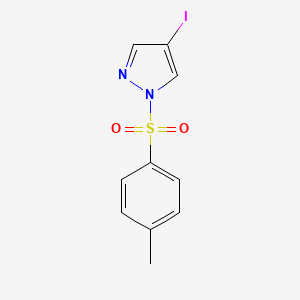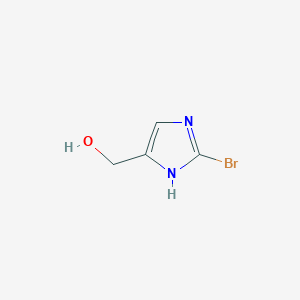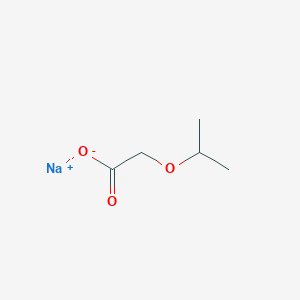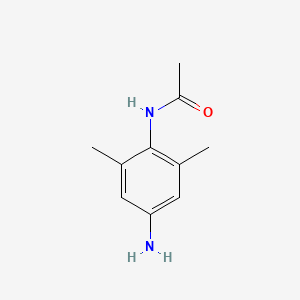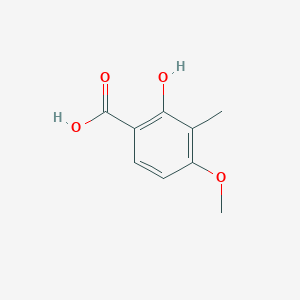![molecular formula C10H19NO6S B3215579 2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid CAS No. 1163303-84-1](/img/structure/B3215579.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid
Vue d'ensemble
Description
“2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid” is a chemical compound. The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 281.33 . The IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)butanoic acid . The InChI code is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Applications De Recherche Scientifique
Peptide Synthesis and Drug Development
TBMB serves as a valuable building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group ensures controlled amino acid coupling reactions. Researchers use TBMB to create peptide sequences for drug development, including antiviral, antibacterial, and anticancer agents .
Chiral Separation
TBMB is an intermediate in the synthesis of Velpatasvir, an anti-HCV drug. Separating chiral TBMB enantiomers is crucial for drug purity. Researchers have developed an effective method to separate (2S,4S)-TBMB from mixed enantiomers, eliminating the need for multiple organic solvents .
Organic Synthesis and Regioselective Alkylation
TBMB derivatives participate in diverse organic reactions. Notably, TBMB-based oxazoline derivatives undergo high regioselective alkylation with 1H-1,2,4-triazole. This reaction pathway enables the synthesis of novel compounds with potential biological activity .
Ionic Liquids and Dipeptide Synthesis
Researchers have prepared room-temperature ionic liquids (AAILs) derived from Boc-protected amino acids, including TBMB. These AAILs find applications in dipeptide synthesis, providing an alternative to traditional coupling reagents .
Metabolite Studies
TBMB derivatives containing the 1,2,4-triazole moiety play essential roles in plant metabolism. For instance, β-(1,2,4-triazol-1-yl)-L-alanine is a metabolite in the fungicide myclobutanil, while β-(3-amino-1,2,4-triazol-1-yl)-L-alanine is a weedkiller metabolite .
Biological Activity Investigations
TBMB and its derivatives continue to be explored for their biological effects. Researchers investigate their interactions with enzymes, receptors, and cellular pathways. These studies contribute to our understanding of TBMB’s potential therapeutic applications .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that tert-butoxycarbonyl-protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.
Mode of Action
It is known that tert-butoxycarbonyl-protected amino acids can be used in peptide synthesis . The protection of the amino group by the tert-butoxycarbonyl group allows for selective reactions to occur without unwanted side reactions . Once the desired reactions have taken place, the protecting group can be removed to reveal the original amino group .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



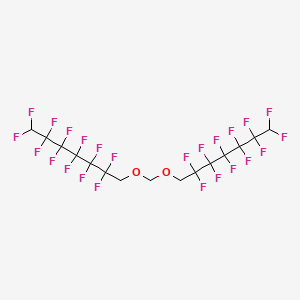
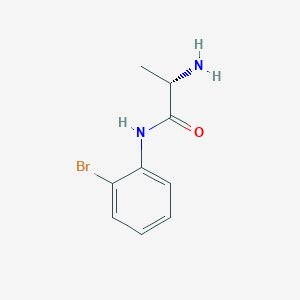
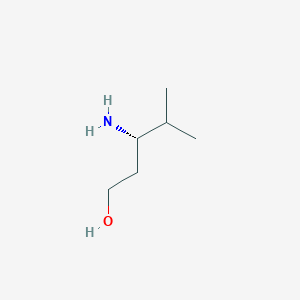
![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(methoxymethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B3215515.png)
